molecular formula C14H20N2OS B2571756 2-amino-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 590352-47-9

2-amino-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2571756
CAS No.: 590352-47-9
M. Wt: 264.39
InChI Key: AXFSSFJVDOIFRQ-UHFFFAOYSA-N
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Description

2-amino-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a molecular formula of C14H20N2OS. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable halogenated precursor under basic conditions.

    Introduction of the Cyclopropyl and Ethyl Groups: The cyclopropyl and ethyl groups can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a strong base.

    Amination: The amino group is introduced through a nucleophilic substitution reaction using an amine source, such as ammonia or an amine derivative.

    Carboxamide Formation: The carboxamide group is formed by reacting the intermediate compound with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process for commercial production.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carboxamide group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base or catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted amines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing heterocycles.

    Chemical Biology: The compound serves as a probe in chemical biology to investigate protein-ligand interactions and enzyme mechanisms.

    Industrial Applications: It is used in the development of new materials and catalysts due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

2-amino-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to the presence of both the cyclopropyl and ethyl groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research applications.

Properties

IUPAC Name

2-amino-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-2-8-3-6-10-11(7-8)18-13(15)12(10)14(17)16-9-4-5-9/h8-9H,2-7,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFSSFJVDOIFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)NC3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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